

Application Notes: Protocol for Radiolabeling NOTA-COG1410 with Gallium-68

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Compound of Interest		
Compound Name:	NOTA-COG1410	
Cat. No.:	B12378005	Get Quote

Introduction

COG1410 is a synthetic peptide composed of 12 amino acids, derived from the receptor-binding region of human apolipoprotein E (ApoE).[1][2] Its sequence is Ac-AS(Aib)LRKL(Aib)KRLL-amide.[1] Research has demonstrated its neuroprotective properties, including anti-inflammatory and anti-apoptotic effects, making it a promising therapeutic candidate for neurological injuries.[2][3][4] To visualize the in vivo biodistribution and target engagement of COG1410 using Positron Emission Tomography (PET), it can be radiolabeled with Gallium-68 (⁶⁸Ga).

The chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is conjugated to COG1410 to facilitate stable radiolabeling. NOTA is highly effective for complexing ⁶⁸Ga³⁺, forming thermodynamically stable and kinetically inert complexes under mild conditions.[5][6][7] This protocol provides a detailed methodology for the efficient and reproducible radiolabeling of **NOTA-COG1410** with ⁶⁸Ga for preclinical research and potential clinical applications.

Materials and Equipment

Reagents:

- NOTA-COG1410 peptide precursor
- ⁶⁸Ge/⁶⁸Ga generator (SnO₂ or TiO₂ based)



- Sterile 0.1 M Hydrochloric Acid (HCl), trace metal grade
- Sodium Acetate buffer (1 M or 2.5 M, pH 4.0-5.0), trace metal grade
- Ethanol (absolute, for SPE cartridge conditioning)
- Water for Injection (WFI) or metal-free water
- Sterile Saline (0.9% NaCl) for injection
- C18 Sep-Pak (or equivalent) solid-phase extraction (SPE) cartridges
- Sterile vent filters (0.22 μm)
- Sterile reaction vials (2 mL)

Equipment:

- Automated radiolabeling module or a lead-shielded hot cell for manual synthesis
- Heating block or water bath capable of reaching 95°C
- Dose calibrator
- Radio-Thin Layer Chromatography (radio-TLC) scanner
- Radio-High-Performance Liquid Chromatography (radio-HPLC) system
- pH meter or pH strips (range 2-7)
- Vortex mixer
- · Sterile syringes and needles

Experimental Protocols Elution and Preparation of ⁶⁸Ga-Gallium Chloride

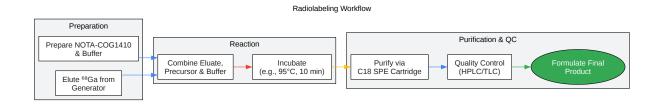
The initial step involves obtaining the ⁶⁸Ga³⁺ radionuclide from a ⁶⁸Ge/⁶⁸Ga generator.



- Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions using sterile 0.1 M HCl. Fractionated elution is recommended to obtain a small volume with high ⁶⁸Ga concentration.[8]
- Activity Measurement: Measure the activity of the collected ⁶⁸GaCl₃ eluate using a dose calibrator.
- (Optional) Pre-purification/Concentration: For generators that may yield metallic impurities or for protocols requiring higher concentrations, the eluate can be pre-purified. A common method involves trapping the ⁶⁸Ga³⁺ on a strong cation exchange (SCX) cartridge, washing with water, and then eluting the concentrated ⁶⁸Ga³⁺ with a small volume of acidified 5 M NaCl solution.[9][10]

Radiolabeling of NOTA-COG1410 with ⁶⁸Ga

This procedure outlines the complexation of ⁶⁸Ga³⁺ with the **NOTA-COG1410** precursor. The following workflow illustrates the key steps.



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Caption: General workflow for ⁶⁸Ga-radiolabeling of peptides.

Procedure:



- In a sterile reaction vial, add 5-20 μg (approximately 3.5-14 nmol) of the NOTA-COG1410 precursor.[11][12]
- Add sodium acetate buffer to the vial to adjust the pH. The final reaction pH should be between 3.5 and 4.5 for optimal labeling.[5][13][14]
- Transfer the ⁶⁸GaCl₃ eluate (containing the desired activity, e.g., 200-1000 MBq) to the reaction vial. Gently vortex the mixture.
- Incubate the reaction vial in a heating block or water bath at 80-95°C for 10-15 minutes.[13]
 [14][15]
- After incubation, allow the vial to cool to room temperature.

Purification of [68Ga]Ga-NOTA-COG1410

Solid-phase extraction (SPE) is used to remove unreacted ⁶⁸Ga³⁺ and hydrophilic impurities.

- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethanol followed by 10 mL of WFI through it. Discard the eluates.
- Loading: Dilute the reaction mixture with ~1 mL of WFI and load it onto the conditioned C18 cartridge. The [68Ga]Ga-NOTA-COG1410 will be retained on the cartridge.
- Washing: Wash the cartridge with 5-10 mL of WFI to remove any unbound ⁶⁸Ga. Collect the wash in a waste vial.
- Elution: Elute the purified [68Ga]Ga-NOTA-COG1410 from the cartridge using a small volume (0.5-1.0 mL) of 50% ethanol in saline.
- Final Formulation: The ethanolic solution can be further diluted with sterile saline to reduce the ethanol concentration to less than 10% (v/v) for in vivo use. Pass the final product through a 0.22 µm sterile filter into a sterile product vial.

Quality Control

Quality control (QC) is essential to ensure the purity and safety of the radiopharmaceutical.



- Radiochemical Purity (RCP):
 - Radio-TLC: Spot a small sample onto an ITLC-SG strip. Develop the strip using a suitable mobile phase (e.g., 1 M ammonium acetate:methanol 1:1) to separate the labeled peptide (Rf = 0.8–1.0) from free/colloidal ⁶⁸Ga (Rf = 0.0–0.2).[16]
 - Radio-HPLC: Inject a sample onto a reverse-phase C18 column. Use a gradient of water (0.1% TFA) and acetonitrile (0.1% TFA) to determine the retention time of the product and quantify impurities.[15] The RCP should be ≥95%.[8][17]
- pH Measurement: Measure the pH of the final product using a pH strip. It should be within a physiologically acceptable range (typically 5.5-7.5).
- ⁶⁸Ge Breakthrough: Measure the activity of the final product after 48 hours (allowing ⁶⁸Ga to decay) to quantify the long-lived ⁶⁸Ge impurity. The level should be below 0.001% as per pharmacopoeia standards.[8][16]
- Sterility and Endotoxin Testing: For clinical applications, the final product must be tested for sterility and bacterial endotoxins.

Quantitative Data and Specifications

The following tables summarize typical parameters for labeling NOTA-conjugated peptides with ⁶⁸Ga and the expected quality control specifications for the final product.

Table 1: Optimized Radiolabeling Parameters for ⁶⁸Ga-NOTA-Peptides

Parameter	Recommended Value	Reference(s)
Precursor Amount	5 - 25 μg	[11][12]
Reaction pH	3.5 - 5.5	[5][13]
Reaction Temperature	80 - 95 °C	[13][14][15]
Reaction Time	5 - 15 minutes	[5][14]

| Radiochemical Yield (decay corrected) | > 80% |[10] |



Table 2: Quality Control Specifications for [68Ga]Ga-NOTA-COG1410

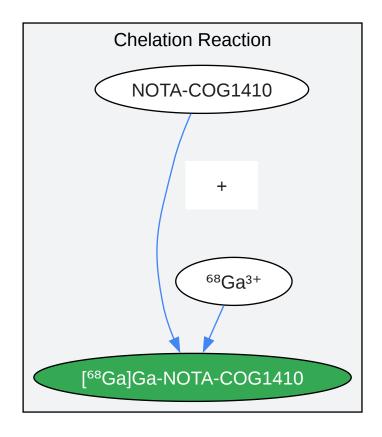
Test	Specification	Reference(s)
Appearance	Clear, colorless solution	General Practice
рН	5.5 - 7.5	[16]
Radiochemical Purity (RCP)	≥ 95%	[8][17]
Radionuclidic Identity	Principal gamma photon at 511 keV	[18]
⁶⁸ Ge Breakthrough	< 0.001%	[8][16]
Sterility	Sterile	[16]

| Bacterial Endotoxins | < 17.5 EU/V (volume dependent) |[16] |

Mechanism and Pathway Visualization

The chelation of ⁶⁸Ga³⁺ by the NOTA moiety is a critical step in the formation of the radiotracer. COG1410 itself is believed to exert its neuroprotective effects by mimicking ApoE and interacting with cell surface receptors.

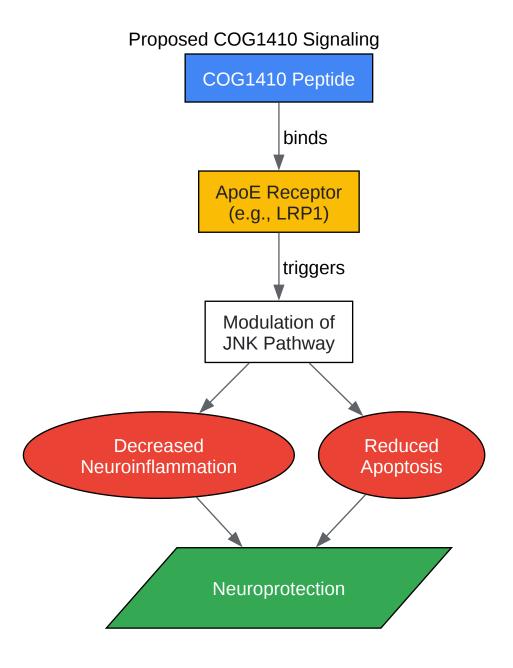




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Caption: Complexation of ⁶⁸Ga³⁺ by the **NOTA-COG1410** conjugate.





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Caption: Simplified signaling pathway of COG1410's neuroprotective action.[3]

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Methodological & Application





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